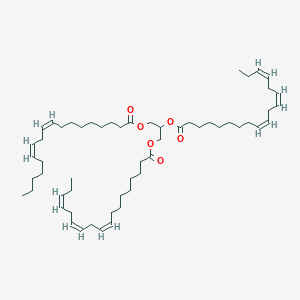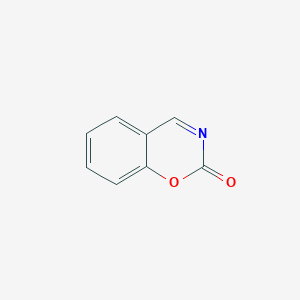
Benzyl 2-(2-Benzylprop-2-enoylamino)acetat
Übersicht
Beschreibung
Benzyl 2-(2-benzylprop-2-enoylamino)acetate, also known as Benzyl 2-(2-benzylprop-2-enoylamino)acetate, is a useful research compound. Its molecular formula is C19H19NO3 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 2-(2-benzylprop-2-enoylamino)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-(2-benzylprop-2-enoylamino)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Benzyl 2-(2-Benzylprop-2-enoylamino)acetat: ist eine wertvolle Verbindung in der organischen Synthese. Seine Struktur, die sowohl eine Amino- als auch eine Ester-Funktion beinhaltet, macht ihn zu einem vielseitigen Zwischenprodukt für die Synthese verschiedener organischer Moleküle. Es kann aufgrund seiner Fähigkeit, Reaktionen wie nukleophile Addition oder Michael-Addition einzugehen, zur Herstellung komplexer molekularer Architekturen in Pharmazeutika und Agrochemikalien verwendet werden .
Medizinische Chemie
In der medizinischen Chemie eignet sich die Reaktivität dieser Verbindung für die Konstruktion von Pharmakophoren, die Teile einer molekularen Struktur sind, die für die biologische Aktivität eines Medikaments verantwortlich sind. Es kann zur Entwicklung neuer Therapeutika verwendet werden, insbesondere bei der Entwicklung von Enzyminhibitoren, die eine präzise Interaktion mit biologischen Zielstrukturen erfordern .
Materialwissenschaft
Die Benzylgruppen in This compound können an Polymerisationsreaktionen beteiligt sein, die zur Bildung neuartiger polymerer Materialien führen. Diese Materialien könnten aufgrund ihrer modifizierbaren Oberflächen und ihrer Bioabbaubarkeit potenzielle Anwendungen bei der Herstellung biokompatibler Beschichtungen oder Arzneimittelträgersysteme haben .
Katalyse
Diese Verbindung kann als Ligand für Metallkatalysatoren in der asymmetrischen Synthese fungieren. Das Vorhandensein sowohl aromatischer als auch aliphatischer Komponenten ermöglicht eine vielfältige Koordinationschemie, die entscheidend für die Entwicklung chiraler Katalysatoren zur Herstellung optisch aktiver Substanzen ist .
Biochemieforschung
In der Biochemieforschung kann This compound als Baustein für die Synthese von Peptiden oder Mimetika verwendet werden. Diese synthetischen Peptide sind für die Untersuchung von Protein-Protein-Wechselwirkungen unerlässlich und können als Werkzeuge zum Verständnis zellulärer Prozesse oder als potenzielle Therapeutika verwendet werden .
Analytische Chemie
Aufgrund seiner einzigartigen Struktur kann diese Verbindung als Standard- oder Referenzmaterial in der chromatographischen Analyse dienen. Es kann bei der Kalibrierung von Instrumenten oder bei der Entwicklung analytischer Methoden zum Nachweis ähnlicher Verbindungen in komplexen Gemischen helfen .
Eigenschaften
IUPAC Name |
benzyl 2-(2-benzylprop-2-enoylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-15(12-16-8-4-2-5-9-16)19(22)20-13-18(21)23-14-17-10-6-3-7-11-17/h2-11H,1,12-14H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKINYFHTXSOMQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00531405 | |
| Record name | Benzyl N-(2-benzylacryloyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00531405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87428-99-7 | |
| Record name | N-[1-Oxo-2-(phenylmethyl)-2-propen-1-yl]glycine phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87428-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl ((2-benzylprop-2-enoyl)amino)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087428997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl N-(2-benzylacryloyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00531405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycine, N-[1-oxo-2-(phenylmethyl)-2-propen-1-yl]-, phenylmethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL ((2-BENZYLPROP-2-ENOYL)AMINO)ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7W7N3RH3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone](/img/structure/B126900.png)





